![molecular formula C10H22Cl2N2O2 B1266139 Dimethyl suberimidate dihydrochloride CAS No. 34490-86-3](/img/structure/B1266139.png)
Dimethyl suberimidate dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of dimethyl suberimidate involves the creation of symmetrical bis(imido esters), which resemble dimethyl suberimidate in their ability to cross-link protein subunits. These compounds are synthesized for specific applications, such as studying the quaternary structure of proteins, by creating cross-links that can be broken by simple treatment with sodium periodate for easier identification of linked species (Coggins, Hooper, & Perham, 1976).
Molecular Structure Analysis
Although direct molecular structure analysis of dimethyl suberimidate dihydrochloride itself is not extensively reported, the related compounds' molecular structures, like dimethyltin dichloride, have been determined using techniques such as gas-electron diffraction, offering insights into bond lengths and angles that can be extrapolated to understand the structural characteristics of similar compounds (Fujii & Kimura, 1971).
Chemical Reactions and Properties
This compound acts by forming amidine linkages with primary amino groups in proteins, leading to the cross-linking of protein subunits within oligomeric macromolecules. This reaction is prevalent in its use for studying the subunit structure of proteins and the nearest neighbor relationships of proteins in complex structures such as viruses and ribosomes (Dodson, 2000).
Physical Properties Analysis
The specific physical properties of this compound, such as melting point, boiling point, and solubility, are essential for its application in biochemical research. These properties dictate the conditions under which the reagent can be used for cross-linking experiments. However, detailed physical properties specific to this compound were not found in the provided literature.
Chemical Properties Analysis
This compound exhibits bifunctionality, enabling it to cross-link amino groups within proteins. This chemical property is crucial for its role in biochemical research, facilitating the study of protein structures and interactions. The reagent's ability to form stable cross-links between protein subunits allows for the analysis of protein complexes and the investigation of protein functions in various biological processes (Davies & Stark, 1970).
Scientific Research Applications
Cross-Linking in Protein Studies
Dimethyl suberimidate dihydrochloride (DMS) is notably used for cross-linking protein components of oligomeric macromolecules. For instance, it has been demonstrated to specifically cross-link oligo(dT) to the DNA-binding subunits of a multimeric helicase-primase encoded by herpes simplex virus type 1. This indicates the potential of DMS and other imidoester cross-linking reagents in characterizing the interaction of oligo(dT) with proteins binding single-stranded DNA (Dodson, 2000).
Enhancing RNA Extraction for Pathogen Diagnostics
DMS has been utilized to improve the solid-phase extraction method for rapid and simple purification of RNA from biological samples, including human cells and pathogenic bacteria. This application leverages reversible cross-linking reactions between RNA and the silica matrix, ensuring robust covalent bonds that protect RNA during washing steps and isolation with ribonuclease-rich samples. This improved method shows enhanced sensitivity in RNA expression analysis, potentially benefiting forensics studies and disease diagnostics (Zhao, Lee, & Shin, 2018).
Mechanism of Action
Target of Action
Dimethyl suberimidate dihydrochloride, also known as dimethyl octanediimidate dihydrochloride, primarily targets amino groups . It acts as a cross-linking agent for these amino groups .
Mode of Action
The compound interacts with its targets by forming amidine bonds . This interaction typically occurs in the pH range of 7.0-10.0 . The compound is a homobifunctional cross-linking reagent, meaning it can react with two identical functional groups, in this case, primary amines .
Biochemical Pathways
The compound is involved in the chemical modification of various proteins. For example, it has been used in the amidination of aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . This results in the production of cross-linked proteins, with the reaction predominating within oligomers .
Result of Action
The primary result of the action of this compound is the formation of cross-linked proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins involved and the context in which the compound is used.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the compound is typically reacted with primary amines in the pH range of 7.0-10.0 . Additionally, it is sensitive to moisture and should be stored at 2-8°C . These factors need to be carefully controlled to ensure the effective use of the compound in biochemical research.
Safety and Hazards
Future Directions
Dimethyl suberimidate dihydrochloride has been used in a magnetic bead-based cfDNA extraction method . This method yielded a 56% higher extraction efficiency than that of a commercial product (QIAamp kit) . The instant binding mechanism of amine coupling between the microbeads and DMS–DNA complexes significantly reduced the processing time . These results highlight the potential of this magnetic bead-based homobifunctional crosslinker platform for extraction of cfDNA from blood plasma .
Relevant Papers The paper titled “Rapid and Efficient Extraction of Cell-Free DNA Using Homobifunctional Crosslinkers” discusses the use of this compound in a magnetic bead-based cfDNA extraction method . Another paper titled “Intermolecular Cross-linking of Monomeric Proteins and Cross-linking of Oligomeric Proteins as a Probe of Quaternary Structure” also discusses the use of this compound .
properties
IUPAC Name |
dimethyl octanediimidate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;;/h11-12H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCDNKCNSNFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCCCC(=N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067850 | |
Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Dimethyl suberimidate dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13192 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
34490-86-3 | |
Record name | Dimethyl suberimidate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanediimidic acid, 1,8-dimethyl ester, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dimethoxyoctane-1,8-diyldiammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl suberimidate dihydrochloride interact with its target and what are the downstream effects?
A1: this compound primarily targets primary amines, such as those found in lysine residues of proteins [, , ]. It reacts with these amines to form covalent crosslinks, effectively "bridging" the amine groups together. This crosslinking has significant downstream effects, including:
- Protein Structure Analysis: Crosslinking proteins within a complex can reveal spatial proximity and aid in understanding protein-protein interactions. For example, DMS was used to study the structure of avian myeloblastosis virus (AMV), revealing a cross-linked protein complex with a molecular weight of 50,000 daltons [].
- Enhanced Extraction: DMS's ability to crosslink with DNA allows for its utilization in DNA extraction methods. By employing amine-conjugated magnetic beads, DMS-DNA complexes can be rapidly isolated [].
Q2: Can this compound be used to study chromatin structure?
A2: Yes, this compound has been successfully used to study chromatin structure []. Researchers used DMS alongside methyl-4-mercaptobutyrimidate (MMB) to crosslink histone H1 polymers within nuclei and extended chromatin. The analysis of the resulting H1 homopolymers provided evidence for the organization of nucleosomal chains into repeating oligonucleosomal units, each containing 12 nucleosomes. This finding suggests a higher-order organization of chromatin beyond the nucleosome level.
Q3: Are there any advantages to using this compound for DNA extraction?
A3: Yes, utilizing this compound for magnetic bead-based cfDNA extraction offers several advantages []:
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